Benzyl D-Glucuronate

Description

Chemical Identification and Structural Analysis

Systematic IUPAC Nomenclature and Molecular Formula

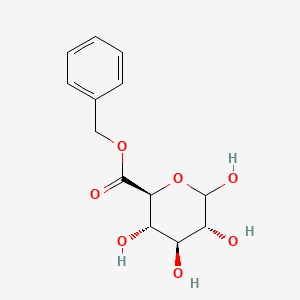

Benzyl D-glucuronate is systematically named benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate . Its molecular formula is C₁₃H₁₆O₇ , corresponding to a molecular weight of 284.26 g/mol . The compound consists of a D-glucuronic acid backbone esterified at the anomeric carbon (C1) with a benzyl group, while the remaining hydroxyl groups at C3, C4, C5, and C6 retain their stereochemical configurations.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

| Molecular Formula | C₁₃H₁₆O₇ | |

| Molecular Weight | 284.26 g/mol | |

| CAS Number | 135970-30-8 |

Crystalline Structure and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal that this compound adopts a ⁴C₁ (O⁰C₃) conformation in the solid state, characterized by a near-ideal pyranose ring geometry. Key structural features include:

Bond Lengths and Angles :

Hydrogen Bonding :

Crystal Packing :

| Parameter | Value | Source |

|---|---|---|

| Conformation | ⁴C₁ (O⁰C₃) | |

| Space Group | P2₁ | |

| Hydrogen Bond Motifs | R²²(10), R²¹(5) |

2D/3D Molecular Modeling and Computational Chemistry Predictions

Computational studies employing density functional theory (DFT) and molecular mechanics provide insights into the compound’s electronic and steric properties:

DFT-B3LYP/6-311G(d,p) Calculations :

Stereochemical Stability :

| Parameter | Theoretical Value | Experimental Value | Source |

|---|---|---|---|

| O5–C1–C2 Bond Angle | 108.6° | 108.61° | |

| C1–O5–C5 Bond Angle | 113.7° | 113.76° |

Spectroscopic Characterization

This compound is rigorously characterized via NMR, FT-IR, and MS :

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CD₃OD/DMSO-d₆) :

- ¹³C NMR :

Fourier-Transform Infrared (FT-IR)

- Key Absorption Bands :

Mass Spectrometry (MS)

- UHPLC-MS/MS :

| Spectral Data | Value | Source |

|---|---|---|

| ¹H NMR (Anomeric C1) | δ 5.53 ppm | |

| ¹³C NMR (C=O) | δ 170.8 ppm | |

| MS (Molecular Ion) | m/z 284.0896 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O7 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1 |

InChI Key |

MYEUFSLWFIOAGY-IHDQXYMRSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Glycobiology Research

Benzyl D-Glucuronate is primarily utilized in glycobiology for studying glycan structures and their interactions. It serves as a substrate in enzymatic assays to investigate glycan-processing enzymes, such as glucuronoyl esterases (GEs). These enzymes are crucial for understanding the metabolism of polysaccharides and their derivatives.

Case Study: Enzyme Activity Screening

A study demonstrated the use of this compound as a substrate for screening GEs. The enzymes showed activity on benzyl glucuronic acid, highlighting its utility in characterizing enzyme kinetics and substrate specificity. This application is vital for developing biotechnological processes involving biomass degradation and biofuel production .

Pharmaceutical Applications

This compound has implications in drug metabolism and pharmacokinetics. It participates in the glucuronidation pathway, a major phase II metabolic process that enhances the water solubility of drugs, facilitating their excretion.

Case Study: Synthesis of Drug Metabolites

In forensic science, this compound was used to synthesize glucuronic acid-conjugated metabolites of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The metabolites were analyzed using liquid chromatography/mass spectrometry (LC/MS), showcasing this compound's role in tracking drug metabolism in biological samples .

Industrial Applications

In industrial settings, this compound is employed in the production of glycan-related products. Its derivatives are explored for use in cosmetics and pharmaceuticals due to their surfactant properties.

Case Study: Biomass Degradation

Research has indicated that glucuronoyl esterases can utilize this compound to improve the saccharification of lignocellulosic biomass. This process is essential for biofuel production, as it enhances the breakdown of plant materials into fermentable sugars .

Synthesis and Analytical Methods

The synthesis of this compound involves protecting hydroxyl groups on D-glucuronic acid followed by benzylation. This compound can be synthesized through various methods, including catalytic hydrogenation for deprotecting groups after conjugation with target metabolites.

Table: Synthesis Methods Overview

| Method | Description |

|---|---|

| Protection & Benzylation | Protect hydroxyl groups on D-glucuronic acid; react with benzyl chloride |

| Catalytic Hydrogenation | Deprotecting groups post-synthesis using hydrogenation |

| Enzymatic Assays | Using BnGlcA as a substrate to screen for GE activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl D-Glucuronate (MeGlcA)

- Structure : Methyl ester derivative (CH₃O−) of D-glucuronic acid.

- Key Differences :

- Solubility : Similar to BnzGlcA (DMSO-soluble) but lacks the benzyl group’s aromatic stability .

- Enzymatic Activity : MeGlcA is a preferred substrate for certain uronate isomerases and hydrolases due to its smaller steric profile .

- Applications : Primarily used in kinetic studies of carbohydrate-active enzymes .

Allyl D-Glucuronate (AllylGlcA)

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate

- Structure : Fully benzylated derivative with three additional benzyl groups on the glucuronic acid backbone (C₃₄H₃₄O₇, MW 554.63 g/mol) .

- Key Differences: Solubility: Limited to chloroform and ethyl acetate due to high hydrophobicity . Applications: Used as a protected intermediate in oligosaccharide synthesis, unlike BnzGlcA, which is utilized in enzymatic assays .

Functional and Enzymatic Comparisons

Substrate Specificity in Enzymatic Assays

- MeGlcA : Broadly recognized by bacterial uronate isomerases (e.g., Bacillus halodurans Bh0493) for D-glucuronate-to-D-fructuronate conversion .

Table 1: Enzymatic Activity of CE15 Enzymes Against BnzGlcA

| Enzyme Source | Activity (µmol/min/mg) | pH Optimum | Reference |

|---|---|---|---|

| Fusarium spp. | 12.5 ± 0.8 | 6.0 | |

| Rhodococcus fascians | 8.3 ± 0.5 | 5.5 | |

| Coprinopsis cinerea | No activity | – |

Kinetic Isotope Effects

- BnzGlcA: Not studied extensively in isotope effect assays, unlike MeGlcA, which shows solvent deuterium isotope effects (1.22 ± 0.02 for D₂O) during isomerization .

Preparation Methods

Oxidation of 1,2-O-Isopropylidene-D-Glucose

A foundational approach involves the oxidation of 1,2-O-isopropylidene-D-glucose to its uronic acid derivative, followed by benzylation. The patent CN1622952A details a method where 1,2-O-isopropylidene-D-glucuronic acid salts are hydrolyzed in the presence of sulfonic acid cation exchange resins, yielding D-glucuronic acid. Subsequent esterification with benzyl bromide under basic conditions produces this compound. Key parameters include:

- Temperature : 40–95°C for hydrolysis, optimizing yield while minimizing degradation.

- Resin selection : Sulfonic acid cation exchange resins (e.g., Amberlite-IR-120) with ≥4 milliequivalents/g capacity ensure efficient protonation and hydrolysis.

- Solvent system : Aqueous ethanol (≤50% ethanol) balances solubility and reaction kinetics.

This method achieves yields of 41–51.5% for D-glucuronic acid, with subsequent benzylation typically attaining >70% efficiency.

Benzoylation and Sequential Deprotection

PubMed study introduces a two-step route using benzoylated glucosyl donors:

- β-Glycosylation : Benzoylated glucosyl trichloroacetimidate donors are reacted with acceptors under BF₃·Et₂O catalysis, achieving β-selectivity >90% in nitrile solvents at –40°C.

- Protecting group interchange : Benzoyl groups are replaced with benzyls via transesterification (NaOMe/MeOH), followed by TEMPO-mediated oxidation to introduce the carboxyl function.

This approach circumvents the instability of uronic acid donors, enabling gram-scale synthesis of benzyl-protected disaccharides.

Glycosylation-Based Synthesis

Trichloroacetimidate Donors

The use of glucuronyl trichloroacetimidate donors, as reported in, represents a breakthrough in stereocontrolled synthesis. Key findings include:

- Donor activation : BF₃·Et₂O promotes glycosylation with minimal side products.

- Solvent effects : Nitriles (e.g., MeCN) enhance β-selectivity by stabilizing oxocarbenium intermediates.

- Temperature control : Reactions conducted at –40°C suppress anomerization, yielding β-linked products in 85–92% yield.

Thioglycoside Donors

Thioglycosides protected with cyclic silyl acetals (e.g., 2,4-silylene) offer complete β-selectivity and stability under diverse conditions. For instance, benzyl 2,3-di-O-benzyl-4,6-O-silylene-β-D-glucopyranosyl uronate thioglycoside reacts with acceptors in the presence of NIS/TfOH, achieving quantitative conversion.

Scalable Synthesis and Industrial Applications

Recent advancements from ACS Publications highlight scalable routes using D-glucuronate glycal acceptors:

- Dehydrative glycosylation : Glucuronate glycals (e.g., benzyl-protected 1,2-glycals) are coupled with glucosamine donors under Mitsunobu conditions, yielding α-1,4-linked disaccharides in multigram quantities.

- Byproduct mitigation : Protecting the anomeric position with para-methoxyphenyl groups reduces ortho-ester formation, enhancing diastereoselectivity (dr >10:1).

Table 1: Comparative Analysis of this compound Synthesis Methods

Challenges and Optimization Strategies

Q & A

Q. What are the established methods for synthesizing benzyl D-glucuronate derivatives for enzymatic studies?

this compound derivatives are synthesized via regioselective benzoylation or benzylation of glucuronic acid precursors. For example, methyl-2,3-di-O-benzoyl-1-azido-β-D-glucuronate is synthesized using SnCl₄ and TMSN₃ in CH₂Cl₂, yielding a 66% product with purity confirmed via ¹H/¹³C NMR and HRMS . Benzyl groups are introduced using sodium hydride and benzyl bromide in DMF, producing α/β anomeric mixtures (e.g., 1:4 ratio for benzyl-N-acetyl-D-glucosamine) .

Q. How can enzymatic activity assays be optimized for studying this compound de-esterification?

Thin-layer chromatography (TLC) coupled with enzyme titration (5–50 µg enzyme/100 µL reaction) is effective for detecting glucuronoyl esterase activity. For example, MZ0003 enzyme hydrolyzes this compound at 25°C over 90 minutes, with activity quantified via substrate disappearance . Parallel assays using methyl 4-O-methyl-D-glucopyranuronate and allyl D-glucuronate as controls ensure specificity .

Q. What analytical techniques validate this compound purity and structural integrity?

High-resolution mass spectrometry (HRMS-FAB) and ¹H/¹³C NMR are critical. For instance, methyl-2,3-di-O-benzoyl derivatives show diagnostic peaks at δ 7.8–7.4 ppm (aromatic protons) and δ 170 ppm (ester carbonyl) in NMR, while HRMS confirms molecular ions (e.g., m/z 585.1542 [M+Na]⁺) .

Advanced Research Questions

Q. How do residue-specific interactions in uronate isomerase influence catalytic efficiency toward this compound?

Uronate isomerase relies on Arg-357 and Asp-355 for substrate binding and proton transfer. Arg-357 hydrogen-bonds with C-3 hydroxyl, while Asp-355 abstracts the C-2 proton, forming a cis-enediol intermediate. Mutations (e.g., R414M) reduce isotope effects (¹H/²H) from 2.5 to 1.3, confirming their role in stabilizing the transition state .

Q. What metabolic pathways degrade this compound in bacterial systems?

In Puma yagouaroundi, D-glucuronate degradation (KEGG M00061) converts this compound to pyruvate and D-glyceraldehyde 3-phosphate via four steps:

Q. Why is D-glucuronate undetectable in certain engineered yeast strains despite pathway activation?

In Saccharomyces cerevisiae pgi1 mutants, D-glucuronate is rapidly converted to D-glucaric acid, preventing accumulation. LC-MS/MS analysis (LOD: 0.1 µM) confirms the absence of free D-glucuronate, highlighting kinetic bottlenecks in myo-inositol oxygenase or uronate dehydrogenase steps .

Q. How do isotope effects elucidate the proton-transfer mechanism in D-glucuronate isomerization?

Primary isotope effect (¹H/²H) studies using deuterated C-2 substrates reveal a 2.5-fold rate reduction in wild-type uronate isomerase, indicating proton abstraction as the rate-limiting step. Mutants (e.g., D412N) show reduced isotope effects (1.8-fold), implicating Asp-412 in proton shuttling .

Methodological Considerations for Contradictory Data

Q. How to resolve discrepancies in D-glucuronate detection across studies?

- Sample preparation : Avoid thermal degradation by using cold methanol extraction .

- Analytical specificity : Employ enzymatic assays with uronate dehydrogenase (coupled to NADH detection at 340 nm) to distinguish D-glucuronate from isomers .

- Pathway interference : Knock out downstream enzymes (e.g., uronate dehydrogenase) to accumulate D-glucuronate transiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.